4-amino-5,6-dihydropyridin-2(1H)-one
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Overview
Description
“4-amino-5,6-dihydropyridin-2(1H)-one” is a chemical compound that has been studied in the field of organic chemistry . It is a fluorinated compound, which means it contains fluorine atoms .
Synthesis Analysis
The synthesis of “4-amino-5,6-dihydropyridin-2(1H)-one” has been reported in the literature . The synthesis process involves complex chemical reactions and requires specialized knowledge in organic chemistry .Scientific Research Applications
Pharmaceutical Applications :
- A study by Kumar et al. (2020) explored the pharmaceutical importance of a related dihydropyridine compound, highlighting its potential in drug discovery due to its binding modes to the target enzyme multidrug resistance protein (Kumar et al., 2020).
Fluorescent Probing and Optical Activity :
- Xue et al. (2021) designed a fluorescent probe based on 1,4-dihydropyridines, demonstrating its potential in detecting CN- ions with high selectivity and anti-interference ability (Xue et al., 2021).
Synthesis of Medicinal Scaffolds :
- Evdokimov et al. (2006) reported the synthesis of medicinal scaffolds based on 1,4-dihydropyridines, useful in generating anti-inflammatory agents (Evdokimov et al., 2006).
Coronary Activity and Spasmolytic Applications :
- Anderson (1998) identified a class of 1,4-dihydropyridines with specific substitutes showing significant coronary activity, useful as coronary dilators, antifibrillators, anti-hypertensives, and muscular and vascular spasmolytics (Anderson, 1998).
Characterization and Synthesis Techniques :
- Lasne et al. (1985) focused on the synthesis and characterization of 5,6-dihydropyridine, providing insights into its structural properties (Lasne et al., 1985).
- Koley et al. (2015) achieved a one-pot synthesis of 4-amino-1,2-dihydropyridines, highlighting their potential as precursors for further synthetic renovations (Koley et al., 2015).
Cytotoxicity and Self-Assembling Properties :
- Pajuste et al. (2020) explored the cytotoxic properties of 4-pyridinium-1,4-dihydropyridines and their self-assembling properties, relevant in medicinal chemistry (Pajuste et al., 2020).
Chiral NADH Models and Synthesis :
- Losset et al. (1989) used a 1,4-dihydropyridine structure as NADH models in asymmetric reductions, highlighting its utility in chiral synthesis (Losset et al., 1989).
Future Directions
The future directions for research on “4-amino-5,6-dihydropyridin-2(1H)-one” could include exploring its potential applications in various fields, such as medicinal chemistry and chemical biology . Further studies could also focus on improving its synthesis process and understanding its properties and mechanisms of action .
properties
IUPAC Name |
4-amino-2,3-dihydro-1H-pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXDCNMTTUCPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744857 |
Source
|
Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245643-32-6 |
Source
|
Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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